molecular formula C19H13F5N4 B3843459 2,3,4,5,6-pentafluorobenzaldehyde (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone

2,3,4,5,6-pentafluorobenzaldehyde (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone

Cat. No. B3843459
M. Wt: 392.3 g/mol
InChI Key: NPAVGCIURCPCCL-ZNLRHDTNSA-N
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Description

2,3,4,5,6-Pentafluorobenzaldehyde is a fluorinated building block . It reacts with 5-(aryl)dipyrromethanes to form a variety of meso-aryl hexaphyrins . It has a molecular weight of 196.07 .


Synthesis Analysis

2,3,4,5,6-Pentafluorobenzaldehyde has been used in the synthesis of novel, high molecular weight fluorinated aromatic polymers by superacid-catalyzed polyhydroxylation reaction of fluorinated carbonyl-containing compounds . It has also been used as a derivatization reagent in a study to develop a sensitive method for the determination of primary amines in sewage sludge by headspace solid-phase microextraction and gas chromatography-tandem mass spectrometry .


Molecular Structure Analysis

The molecular structure of 2,3,4,5,6-Pentafluorobenzaldehyde can be represented by the linear formula C6F5CHO . The SMILES string representation is Fc1c(F)c(F)c(C=O)c(F)c1F .


Chemical Reactions Analysis

2,3,4,5,6-Pentafluorobenzaldehyde reacts with 5-(aryl)dipyrromethanes to form a variety of meso-aryl hexaphyrins . It has also been used in the synthesis of novel, high molecular weight fluorinated aromatic polymers .


Physical And Chemical Properties Analysis

2,3,4,5,6-Pentafluorobenzaldehyde has a refractive index of 1.45 (lit.) . It has a boiling point of 164-166 °C (lit.) and a melting point of 24-28 °C (lit.) . The density of this compound is 1.588 g/mL at 25 °C (lit.) .

Safety and Hazards

2,3,4,5,6-Pentafluorobenzaldehyde is toxic if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It should be handled with caution .

properties

IUPAC Name

5,6-dimethyl-N-[(E)-(2,3,4,5,6-pentafluorophenyl)methylideneamino]-2-phenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F5N4/c1-9-10(2)26-19(11-6-4-3-5-7-11)27-18(9)28-25-8-12-13(20)15(22)17(24)16(23)14(12)21/h3-8H,1-2H3,(H,26,27,28)/b25-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAVGCIURCPCCL-ZNLRHDTNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1NN=CC2=C(C(=C(C(=C2F)F)F)F)F)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N=C1N/N=C/C2=C(C(=C(C(=C2F)F)F)F)F)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F5N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4,5,6-pentafluorobenzaldehyde (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone
Reactant of Route 2
2,3,4,5,6-pentafluorobenzaldehyde (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone
Reactant of Route 3
Reactant of Route 3
2,3,4,5,6-pentafluorobenzaldehyde (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone
Reactant of Route 4
2,3,4,5,6-pentafluorobenzaldehyde (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone
Reactant of Route 5
2,3,4,5,6-pentafluorobenzaldehyde (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone
Reactant of Route 6
Reactant of Route 6
2,3,4,5,6-pentafluorobenzaldehyde (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone

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